2-Methyl-6-(piperidin-3-yloxy)pyridine
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Overview
Description
2-Methyl-6-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a piperidin-3-yloxy group at the 6-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine under specific conditions. The hydroxyl group at the 6-position of the pyridine ring is replaced by the piperidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce piperidine derivatives .
Scientific Research Applications
2-Methyl-6-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(piperidin-4-yloxy)pyridine
- 2-Methyl-6-(piperidin-2-yloxy)pyridine
- 2-Methyl-6-(morpholin-4-yloxy)pyridine
Uniqueness
2-Methyl-6-(piperidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-6-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-2-6-11(13-9)14-10-5-3-7-12-8-10/h2,4,6,10,12H,3,5,7-8H2,1H3 |
InChI Key |
YABUIYKIRHHZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
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